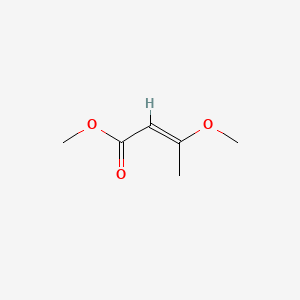

(E)-3-Methoxy-2-butenoic acid methyl ester

Description

Contextualization within Modern Organic Chemistry and Synthesis

In the realm of modern organic chemistry, the pursuit of efficient and selective synthetic methodologies is paramount. (E)-3-Methoxy-2-butenoic acid methyl ester fits seamlessly into this paradigm as a readily accessible and highly functionalized C4 building block. Its structure is characterized by a conjugated system that includes a nucleophilic β-carbon (due to the electron-donating methoxy (B1213986) group) and an electrophilic carbonyl carbon, making it susceptible to a variety of chemical transformations.

Significance as a Versatile Synthetic Intermediate and Building Block

The true significance of this compound lies in its application as a versatile synthetic intermediate for the construction of a wide range of organic molecules, including heterocyclic compounds which are prevalent in pharmaceuticals and natural products. The strategic placement of its functional groups allows for the sequential or domino-type introduction of new functionalities, leading to the rapid assembly of complex molecular scaffolds.

A notable example of its utility is in the synthesis of substituted pyrazole (B372694) derivatives. While the specific literature often highlights the use of the corresponding ethyl ester, the reactivity principles are directly applicable to the methyl ester. For instance, the allylic bromination of ethyl (2E)-3-methoxybut-2-enoate yields ethyl (2E)-4-bromo-3-methoxybut-2-enoate. prepchem.com This brominated intermediate can then react with various nucleophiles, such as phenols, to introduce a diverse range of substituents at the 4-position. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) leads to the cyclization and formation of 5-(aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one derivatives. prepchem.com This synthetic sequence showcases how the butenoate backbone serves as a template for the construction of more elaborate heterocyclic systems.

The reactivity of this compound is summarized in the table below, highlighting its potential in various reaction types.

| Reaction Type | Role of this compound | Potential Products |

| Diels-Alder Reaction | Diene | Substituted cyclohexenes |

| Michael Addition | Michael Acceptor | 1,5-dicarbonyl compounds |

| Nucleophilic Acyl Substitution | Electrophile at carbonyl carbon | Amides, other esters |

| Hydrolysis | Ester substrate | (E)-3-Methoxy-2-butenoic acid |

| Allylic Functionalization | Substrate for allylic substitution | 4-substituted butenoate derivatives |

The ability to participate in such a diverse range of reactions underscores the importance of this compound as a valuable tool in the synthetic organic chemist's arsenal, facilitating the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-methoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSHZZLJYZOHRU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-28-4, 35217-21-1 | |

| Record name | NSC73183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methoxy-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (2E)-3-methoxybut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches

Esterification of (E)-3-Methoxy-2-butenoic Acid: Catalytic and Process Innovations

The synthesis of (E)-3-methoxy-2-butenoic acid methyl ester, a valuable chemical intermediate, is primarily achieved through the esterification of its corresponding carboxylic acid. Innovations in catalysis and process design are pivotal in enhancing the efficiency, yield, and sustainability of this transformation.

The classical approach to the synthesis of this compound involves the direct acid-catalyzed esterification of (E)-3-methoxy-2-butenoic acid with methanol (B129727). This equilibrium-driven reaction, commonly known as Fischer esterification, is typically performed under reflux conditions to drive the reaction towards the product side. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

A representative procedure involves heating a mixture of the carboxylic acid and an excess of methanol in the presence of a catalytic amount of acid. The reaction is monitored until completion, after which the excess methanol is removed, and the crude ester is purified. While effective, this method can sometimes be limited by the equilibrium position and may require strategies to remove the water byproduct to achieve high yields.

Recent advancements have explored the use of more environmentally benign and reusable solid acid catalysts or ionic liquids to facilitate this transformation. For instance, the esterification of structurally similar α,β-unsaturated carboxylic acids has been successfully carried out using ionic liquids under reflux, achieving high yields in relatively short reaction times chemicalbook.com. This suggests a promising avenue for optimizing the synthesis of the title compound.

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product | Yield |

| (E)-3-Methoxy-2-butenoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | This compound | Moderate to High |

| 3,3-Dimethylacrylic acid | Methanol | [MIMPS][HSO₄] (ionic liquid) | Reflux | Methyl 3-methyl-2-butenoate | 97.8% chemicalbook.com |

For the large-scale industrial production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. mit.eduresearchgate.netzeton.com Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly for exothermic reactions. mit.eduriken.jpsemanticscholar.orgrsc.org

In a typical continuous flow setup for esterification, a pre-mixed solution of (E)-3-methoxy-2-butenoic acid and methanol, along with a soluble acid catalyst, is continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid acid catalyst. researchgate.netriken.jpoup.com The product stream emerging from the reactor is then subjected to continuous purification processes, such as distillation or extraction, to isolate the desired ester.

The use of solid acid catalysts is particularly advantageous in continuous flow systems as it simplifies catalyst separation and recycling, contributing to a more sustainable and cost-effective process. riken.jp Recent studies have demonstrated the high efficiency of sulfonic acid-functionalized silica catalysts in the continuous flow Fischer esterification of various carboxylic acids, achieving quantitative yields with very short residence times. researchgate.netoup.com Such systems hold great promise for the scaled-up, efficient, and green production of this compound. riken.jp

| Reactor Type | Catalyst | Advantages | Throughput |

| Packed-Bed Reactor | Solid Acid (e.g., sulfonic acid-functionalized silica) | Easy catalyst separation, reusability, high efficiency. riken.jp | Potentially high, suitable for industrial scale. |

| Coil Reactor | Homogeneous Acid (e.g., H₂SO₄) | Good mixing, simple setup. | Scalable from lab to pilot plant. mit.edu |

| Microreactor | Various | Excellent heat and mass transfer, precise control. | Typically for lab-scale synthesis and optimization. |

Synthesis of Related Butenoic Acid Esters and Analogs

The synthetic principles applied to this compound can be extended to a variety of related butenoic acid esters and their analogs, which are also of significant interest in organic synthesis.

Methyl (E)-3-methyl-4-oxobut-2-enoate is a functionalized butenoate ester that can be synthesized through a multi-step sequence involving esterification followed by oxidation. A common strategy begins with the esterification of an appropriate hydroxy-substituted precursor, such as (E)-4-hydroxy-3-methylbut-2-enoic acid, with methanol under acidic conditions to yield methyl (E)-4-hydroxy-3-methylbut-2-enoate.

The subsequent and crucial step is the oxidation of the primary alcohol functionality to an aldehyde. This transformation can be effectively achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A widely used reagent for this purpose is activated manganese dioxide (MnO₂). The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. The heterogeneity of MnO₂ allows for easy removal by filtration upon completion of the reaction, simplifying the workup procedure.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| (E)-4-hydroxy-3-methylbut-2-enoic acid | Methanol, H⁺ | MnO₂ | Methyl (E)-3-methyl-4-oxobut-2-enoate |

The synthesis of methyl 2-acetyl-3-methoxy-2-butenoate involves the construction of a tetrasubstituted double bond with specific functional groups. A plausible synthetic approach involves the reaction of a β-keto ester, namely methyl acetoacetate (B1235776), with a methoxy (B1213986) source.

A common method for introducing a methoxymethylidene group at the α-position of a β-keto ester is through reaction with an orthoformate, such as trimethyl orthoformate, in the presence of a catalyst. This reaction typically proceeds via an enol ether intermediate. Subsequent methylation of the enolate formed under basic conditions would lead to the desired product. The choice of base and methylating agent is critical to control the regioselectivity of the methylation.

Another potential route involves the acylation of methyl 3-methoxybut-2-enoate. However, controlling the site of acylation can be challenging. The reaction of methyl acetoacetate with a methoxy-containing electrophile is a more direct approach.

| Precursor 1 | Precursor 2 | Key Transformation | Product |

| Methyl acetoacetate | Trimethyl orthoformate | Formation of a methoxymethylidene derivative | Methyl 2-acetyl-3-methoxy-2-butenoate |

| Methyl acetoacetate | 1,1-Dimethoxyethene | Michael addition followed by elimination | Methyl 2-acetyl-3-methoxy-2-butenoate |

The stereoselective synthesis of the cis (or Z) isomers of β-alkoxyacrylates, such as ethyl β-methoxy-cis-crotonate and ethyl β-ethoxy-cis-crotonate, presents a synthetic challenge due to the thermodynamic preference for the trans (or E) isomer. A common strategy to access the cis isomer involves the stereoselective reduction of a corresponding acetylenic precursor.

For instance, the synthesis can commence with the preparation of ethyl 3-alkoxy-2-butynoate. This can be achieved by the reaction of ethyl acetoacetate with the corresponding alkylating agent followed by elimination. The crucial step is the partial hydrogenation of the triple bond to a double bond with cis stereochemistry. This is typically accomplished using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), in the presence of hydrogen gas. The catalyst deactivates the palladium, preventing over-reduction to the fully saturated ester.

The reaction of ethyl acetoacetate with triethyl orthoformate or trimethyl orthoformate in the presence of an acid catalyst can also lead to the formation of the corresponding ethyl (E)-3-ethoxybut-2-enoate and ethyl (E)-3-methoxybut-2-enoate, respectively yu.edu.jo. To obtain the cis isomers, a subsequent isomerization step or a different synthetic strategy focusing on stereocontrol would be necessary.

| Precursor | Catalyst | Product | Stereochemistry |

| Ethyl 3-methoxy-2-butynoate | Lindlar's Catalyst, H₂ | Ethyl β-methoxy-cis-crotonate | cis (Z) |

| Ethyl 3-ethoxy-2-butynoate | Lindlar's Catalyst, H₂ | Ethyl β-ethoxy-cis-crotonate | cis (Z) |

Generation of Methyl 4-methoxycrotonate from Methyl Crotonate and Glyoxylic Acid Precursors

One synthetic route to obtain methyl 4-methoxycrotonate involves using methyl crotonate as a starting material. This process includes a reaction with N-bromosuccinimide (NBS) to form 4-methyl bromocrotonate. Subsequently, this intermediate reacts with methanol and calcium carbonate to yield the desired methyl 4-methoxycrotonate google.com.

An alternative approach begins with glyoxylic acid and a phosphorus reagent. The resulting intermediate aldehyde compound undergoes reduction of the aldehyde group, followed by hydroxyl methylation and hydrolysis to produce 4-methoxycrotonic acid google.com. This method is noted for its use of inexpensive and readily available starting materials, shorter reaction sequence, and straightforward operation, which can reduce production costs and is amenable to industrial-scale production google.com.

Synthesis of Methyl (E)-4-Chloro-3-methoxy-2-butenoate

A documented synthesis of methyl (E)-4-chloro-3-methoxy-2-butenoate starts with a 35% solution of 4-chloroacetoacetyl chloride in methylene chloride. This mixture is cooled, and methanol is added, followed by the addition of thionyl chloride to form dimethyl sulfite. After stirring and removal of excess methanol and methylene chloride, the resulting raw 4-chloro-3,3-dimethoxybutanoic acid methyl ester is treated with methanesulfonic acid at elevated temperature and reduced pressure. The formed methanol and excess dimethyl sulfite are distilled off. The crude product is then purified through a series of washes with toluene, aqueous HCl, aqueous sodium chloride solution, and aqueous NaOH, followed by evaporation of the toluene and distillation under reduced pressure to yield the final product with high purity prepchem.com.

Regiospecific and Stereoselective Synthesis of (E)-Isomers and Derived Esters

Achieving control over the spatial arrangement of atoms in a molecule is a critical aspect of modern organic synthesis, particularly when targeting specific isomers with desired properties.

Control of Geometric Isomerism during Synthesis

The geometry of molecules, particularly around double bonds, significantly influences their physical, chemical, and biological properties. The π-bond in an alkene restricts rotation, leading to the possibility of geometric isomers where substituents are on the same side (cis or Z) or opposite sides (trans or E) of the double bond siue.edu. These isomers often exhibit different stabilities and reactivities. Trans isomers are generally more stable than their cis counterparts siue.edu.

In the context of mechanically interlocked molecules like rotaxanes and catenanes, geometric isomerism can arise from the relative orientation of the interlocked components. Recent research has shown that even a single hydrogen bond between the components can be sufficient to control the stereoselective synthesis of these complex structures chemrxiv.orgchemrxiv.org. This level of control is crucial for designing molecular machines and catalysts with specific functions. Kinetic control strategies have also been developed to selectively form one geometric isomer over another by manipulating reaction rates nih.gov.

Alternative Synthetic Routes to this compound and its Analogs

Exploring various synthetic pathways is essential for identifying the most efficient and versatile methods for producing a target molecule and its derivatives.

Grignard Reagent-Based Syntheses of 2-methyl-3-butenoic acid esters

A method for preparing 2-methyl-3-butenoic acid esters involves the use of Grignard reagents. The process begins with the reaction of a 3-halogenated butene with magnesium in an ether solvent, in the presence of elemental iodine, to form a 3-halogenated-butene Grignard reagent google.com. This Grignard reagent is then added dropwise to a carbonic ester, such as dimethyl carbonate, diethyl carbonate, or diphenyl carbonate, to undergo a substitution reaction, yielding the desired 2-methyl-3-butenoic acid ester google.com. This approach is advantageous as it shortens the reaction pathway, improves product yield, simplifies the post-treatment process, and avoids the use of highly toxic hydrocyanic acid google.com.

The versatility of Grignard reagents extends to their reactions with various carbonyl compounds. For instance, they add to aldehydes to form secondary alcohols and to ketones to create tertiary alcohols. When reacting with esters, Grignard reagents typically add twice, resulting in tertiary alcohols where two of the alkyl groups are identical masterorganicchemistry.com.

Indium-Promoted Additions for β-Hydroxy Ester Formation

Indium-mediated reactions provide a valuable alternative for the formation of β-hydroxy esters. The Reformatsky reaction, a fundamental method in organic synthesis, can be effectively promoted by indium. Organoindium reagents, prepared from iodoacetates and metallic indium, readily react with aldehydes and ketones to produce β-hydroxy esters nii.ac.jp. This reaction can be performed under solvent-free conditions at room temperature, offering an efficient and convenient procedure researchgate.net.

Furthermore, the indium-induced Reformatsky reaction has been extended to enantioselective syntheses by incorporating chiral ligands. The use of chiral amino alcohols, such as cinchonine and cinchonidine, can lead to the formation of optically active β-hydroxy esters with moderate enantiomeric excess nii.ac.jp. This methodology has been successfully applied to a broad range of substrates, highlighting its chemoselectivity acs.org.

Reaction Chemistry and Mechanistic Investigations

Nucleophilic Substitution Reactions and Ester Reactivity

The methyl ester functional group is a primary site for nucleophilic acyl substitution reactions, enabling its conversion into a variety of other carboxylic acid derivatives.

The transformation of the methyl ester group in (E)-3-Methoxy-2-butenoic acid methyl ester follows the general principles of nucleophilic acyl substitution. This reaction typically proceeds through a tetrahedral intermediate. The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the ester oxygen, making it susceptible to attack by nucleophiles.

One of the most common transformations is transesterification, where the methoxy (B1213986) group (-OCH₃) of the ester is exchanged for a different alkoxy group (-OR'). This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A different alcohol (R'OH) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of methanol (B129727) is eliminated, yielding the new ester. This is an equilibrium process, and using the incoming alcohol as a solvent can drive the reaction to completion.

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as an alkoxide (R'O⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (-OCH₃) to form the new ester. This process is effectively irreversible because the departing methoxide is generally less basic than the attacking alkoxide. mdpi.com

The table below summarizes the key aspects of these catalytic processes.

| Catalyst Type | Key Steps | Conditions |

| Acid | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by alcohol3. Proton transfer4. Elimination of methanol | Excess of the new alcohol (R'OH), acid catalyst |

| Base | 1. Nucleophilic attack by alkoxide2. Formation of tetrahedral intermediate3. Elimination of methoxide | Stoichiometric amount of alkoxide base (R'O⁻) |

The methyl ester group can be readily converted into amides through aminolysis. This reaction involves heating the ester with ammonia, a primary amine, or a secondary amine. The reaction mechanism is another example of nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol and forming the corresponding N-substituted amide. While the reaction can be slow, it can often be driven to completion by using an excess of the amine or by removing the methanol as it forms. The synthesis of N-substituted amides is a crucial transformation in medicinal chemistry. nih.gov

Furthermore, a wide array of ester derivatives can be synthesized via transesterification, as discussed previously. By selecting different alcohols (e.g., ethanol, isopropanol, tert-butanol), a variety of esters with different steric and electronic properties can be prepared. itb.ac.id This allows for the fine-tuning of the molecule's properties for specific applications.

| Reagent | Product Class | General Reaction |

| R'OH (Alcohol) / H⁺ or RO⁻ | Diverse Esters | R-COOCH₃ + R'OH ⇌ R-COOR' + CH₃OH |

| R'NH₂ (Primary Amine) | N-Substituted Amides | R-COOCH₃ + R'NH₂ → R-CONHR' + CH₃OH |

| R'₂NH (Secondary Amine) | N,N-Disubstituted Amides | R-COOCH₃ + R'₂NH → R-CONR'₂ + CH₃OH |

α,β-Unsaturated Carbonyl System Reactivity

The conjugated system in this compound, where the carbon-carbon double bond is conjugated with the carbonyl group of the ester, opens up additional pathways for reactivity, particularly at the β-carbon.

The presence of the electron-withdrawing methyl ester group makes the β-carbon of the double bond electrophilic. This allows the compound to act as a Michael acceptor, undergoing conjugate addition (or 1,4-addition) reactions with a variety of soft nucleophiles. masterorganicchemistry.comwikipedia.org In this process, the nucleophile adds to the β-carbon, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Common nucleophiles for Michael additions include:

Enolates (from ketones, esters, or malonates)

Organocuprates (Gilman reagents)

Amines

Thiols

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.comyoutube.com The electron-withdrawing nature of the ester group activates the double bond, making it reactive towards electron-rich dienes. masterorganicchemistry.com The stereochemistry of the (E)-double bond is retained in the resulting cyclohexene (B86901) product. These reactions are highly valuable for the construction of complex six-membered rings in a stereocontrolled manner.

| Reaction Type | Key Feature | Example Reagents |

| Conjugate Addition | Nucleophilic attack at the β-carbon of the α,β-unsaturated system. | Gilman reagents, enamines, malonates |

| Diels-Alder Reaction | [4+2] cycloaddition between a conjugated diene and the dienophile (the ester). | Butadiene, Cyclopentadiene, Danishefsky's diene |

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com This reaction involves the concerted addition of an oxygen atom across the double bond, resulting in a methyl 3-methoxy-2-methyloxirane-2-carboxylate. These epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. mdpi.comajol.info

Ozonolysis: A more drastic oxidative transformation is ozonolysis, which leads to the cleavage of the carbon-carbon double bond. researchgate.netmasterorganicchemistry.com Treatment of the compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield two smaller carbonyl-containing fragments. testbook.com Specifically, this would result in the formation of methyl glyoxylate (B1226380) and acetone. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the aldehyde fragment further to a carboxylic acid.

| Reagent(s) | Transformation | Products (after reductive workup) |

| mCPBA | Epoxidation of the C=C double bond | Methyl 3-methoxy-2-methyloxirane-2-carboxylate |

| 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Oxidative cleavage of the C=C double bond | Methyl glyoxylate and Acetone |

Hydrolysis Mechanisms and Masked Carbonyl Functionalities

The hydrolysis of the ester group is a fundamental reaction of this compound. The mechanism is influenced by the electronic nature of the entire conjugated system.

Under both acidic and basic conditions, the hydrolysis of the methyl ester group leads to the formation of (E)-3-methoxy-2-butenoic acid and methanol. The reaction with water alone is typically very slow, but it is catalyzed by the presence of an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate anion and methanol. The final deprotonation of the carboxylic acid by the base drives the reaction to completion.

The structure of this compound can be considered as having a "masked" or latent β-carbonyl functionality. While it is formally an enol ether, its reactivity pattern mirrors that of a β-ketoester. For instance, after a conjugate addition reaction, the resulting intermediate is an enol ether. Upon acidic workup, this enol ether can be hydrolyzed to reveal a ketone at the β-position. This makes the compound a synthetic equivalent of methyl acetoacetate (B1235776), a widely used building block in organic synthesis. This masked functionality allows for reactions at the β-position under conditions that might not be compatible with a free ketone.

Hydrolysis of Ester Group

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters. This process involves the cleavage of the acyl-oxygen bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes hydrolysis to yield (E)-3-methoxy-2-butenoic acid and methanol. The reaction is reversible and its mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): When treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester is irreversibly hydrolyzed. This reaction, known as saponification, produces the salt of the carboxylic acid ((E)-3-methoxy-2-butenoate) and methanol. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide ion (⁻OCH₃) yields the carboxylic acid, which is then immediately deprotonated by the strongly basic methoxide ion in an irreversible acid-base reaction. youtube.com

| Condition | Catalyst/Reagent | Products | Reversibility |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., H₂SO₄) | (E)-3-Methoxy-2-butenoic acid and Methanol | Reversible |

| Basic (Saponification) | H₂O, Base (e.g., NaOH) | (E)-3-Methoxy-2-butenoate salt and Methanol | Irreversible |

Hydrolysis of Methoxy-methylene (masked carbonyl) via Acidic and Lewis Acidic Conditions

The this compound contains an enol ether functional group (the methoxy-methylene group), which serves as a masked form of a ketone. This group can be hydrolyzed under acidic conditions to reveal the underlying carbonyl functionality, yielding methyl acetoacetate.

The mechanism for this transformation is initiated by the protonation of the double bond at the α-carbon (the carbon not bearing the methoxy group). stackexchange.com This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal. Subsequent deprotonation gives a hemiacetal intermediate, which is unstable and readily decomposes. Protonation of the methoxy group followed by the elimination of methanol and deprotonation of the carbonyl oxygen yields the final product, methyl acetoacetate. stackexchange.com This hydrolysis can be catalyzed by various Brønsted or Lewis acids. google.com

| Starting Material | Conditions | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | Hemiacetal | Methyl acetoacetate |

Condensation Reactions and Heterocyclic Ring Formation

The dual functionality of this compound, acting as a synthetic equivalent of a β-ketoester, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Reaction with α,β-Unsaturated Carbonyl Compounds for Cyclohexenone Synthesis

In the presence of a base, this compound can react with α,β-unsaturated carbonyl compounds (enones) to form cyclohexenone derivatives. This transformation is analogous to the Robinson annulation. The reaction proceeds through an initial Michael addition of the enolate of the corresponding β-ketoester (formed in situ) to the enone. This is followed by an intramolecular aldol (B89426) condensation, where the newly formed enolate attacks the ketone carbonyl of the original enone structure, leading to cyclization. A final dehydration step yields the substituted cyclohexenone.

| α,β-Unsaturated Carbonyl Compound (Reactant) | Base | Cyclohexenone Product Class |

|---|---|---|

| Methyl vinyl ketone | Sodium ethoxide | Substituted 2-cyclohexen-1-one |

| 3-Buten-2-one | Potassium tert-butoxide | Substituted 2-cyclohexen-1-one |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Sodium ethoxide | Substituted 2-cyclohexen-1-one |

Condensation with Hydrazino Compounds for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved using this compound as a key starting material. This is typically a two-step process.

Step 1: Formation of an Aminopyrazole Intermediate First, the ester reacts with hydrazine (B178648) or a substituted hydrazine. The β-ketoester equivalent condenses with the hydrazine to form a 5-aminopyrazole derivative. arkat-usa.org The reaction proceeds by initial condensation, cyclization, and dehydration, with the regioselectivity depending on the reaction conditions and the substituents on the hydrazine. nih.gov

Step 2: Pyrimidine (B1678525) Ring Formation The resulting aminopyrazole is then reacted with a 1,3-dielectrophilic compound, which can be another molecule of this compound or a different β-dicarbonyl compound (e.g., acetylacetone, diethyl malonate). rsc.org The exocyclic amino group of the pyrazole (B372694) acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration to construct the fused pyrimidine ring, yielding the final pyrazolo[1,5-a]pyrimidine derivative. rsc.orgresearchgate.net

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound + Hydrazine hydrate (B1144303) | 3-Methyl-1H-pyrazol-5-amine |

| 2 | 3-Methyl-1H-pyrazol-5-amine + 1,3-Dicarbonyl compound (e.g., Acetylacetone) | Substituted Pyrazolo[1,5-a]pyrimidine |

Acid-Catalyzed Addition and Cyclization for Pyrido[2,3-b]indoles

The synthesis of pyrido[2,3-b]indoles, also known as α-carbolines, can be envisioned starting from this compound. A plausible pathway involves the reaction of its hydrolyzed form, methyl acetoacetate, with an appropriate indole-based precursor under acidic conditions.

A potential synthetic route is the reaction with 2-aminoindole. Under acidic catalysis, the amino group of 2-aminoindole could condense with the ketone carbonyl of methyl acetoacetate (formed in situ from the enol ether) to form an enamine or imine intermediate. Subsequent intramolecular cyclization, likely through an electrophilic attack of the ester carbonyl onto the C3 position of the indole (B1671886) ring, followed by dehydration, would lead to the formation of the fused pyridine (B92270) ring. This sequence constitutes a Friedländer-type annulation onto the indole core. The specific reaction conditions would be critical for controlling the regioselectivity and achieving good yields of the desired pyrido[2,3-b]indole product.

| β-Ketoester Equivalent | Indole Precursor | Catalyst | Proposed Product Class |

|---|---|---|---|

| This compound | 2-Aminoindole | Acid (e.g., Acetic acid, p-TsOH) | Substituted 4-hydroxypyrido[2,3-b]indole |

Metal-Mediated and Named Reactions

This section falls outside the specified scope.

Reformatsky Reaction Applications with Analogues

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. wikipedia.orgvedantu.com The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgnrochemistry.com These organozinc reagents are notably less reactive than their lithium enolate or Grignard reagent counterparts, which prevents them from reacting with the ester functionality. wikipedia.org

While the classical Reformatsky reaction utilizes α-halo esters as the nucleophile precursor, there is a lack of specific documented examples of this compound or its direct analogues participating as the halo-ester component in this reaction. The typical substrates are compounds with a halogen at the alpha position to the carbonyl group.

However, variations of the Reformatsky reaction have been developed that expand its scope. For instance, an analogous reaction has been reported where aroyl isothiocyanates are used in place of aldehydes or ketones, reacting with α-haloesters and zinc to produce β-thioxoesters. nrochemistry.com This demonstrates the versatility of the zinc enolate intermediate to react with different types of electrophiles. The general mechanism involves the oxidative addition of zinc to the α-halo ester, formation of a zinc enolate, which then adds to the electrophilic carbonyl or thiocarbonyl group. wikipedia.orgnrochemistry.com Subsequent acidic workup yields the final β-hydroxy or β-thioxo ester. wikipedia.orgnrochemistry.com A variety of metals beyond zinc, such as magnesium, iron, cobalt, and samarium(II) iodide, have also been employed to facilitate this transformation. wikipedia.org

Heck Reaction in Synthesis of Kavalactones

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has proven to be a valuable tool in the synthesis of complex natural products, including kavalactones. Kavalactones are a class of lactone compounds found in the kava (B3030397) plant.

A notable application that demonstrates the utility of a structural analogue of this compound is the synthesis of kavalactone derivatives via a Heck reaction. In this synthesis, 4-methoxy-6-vinyl-5,6-dihydropyran-2-one, which contains a similar methoxy-substituted α,β-unsaturated lactone core, is coupled with various aryl iodides. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like Hünig's base (N,N-diisopropylethylamine) in a solvent such as dimethylformamide (DMF). The use of microwave irradiation can significantly accelerate the reaction.

Below is a table summarizing the results of the Heck reaction for the synthesis of different kavalactone derivatives.

| Entry | Aryl Iodide Substituent | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|---|

| 1 | 4-OCH₃ | 10 | 46 |

| 2 | 3,4-(OCH₃)₂ | 10 | 45 |

| 3 | 3,4-O-CH₂-O | 10 | 42 |

| 4 | H | 10 | 40 |

| 5 | 4-NO₂ | 10 | nr (no reaction) |

This synthetic strategy highlights the effectiveness of the Heck reaction in forming the styryl moiety characteristic of many kavalactones.

Anionic Cascade and Tandem Processes

The generation of anionic species from this compound or its isomers opens up pathways to cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures.

Michael-Addition–Dieckmann Condensation/Annulation Sequences

A powerful strategy in organic synthesis is the combination of multiple reactions in a single pot to build complex cyclic systems. One such sequence is the tandem Michael addition followed by a Dieckmann condensation. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.

While direct examples utilizing this compound in this specific sequence are not prominently documented, the principles of this tandem reaction can be illustrated with analogous systems. For instance, a one-pot methodology for the synthesis of 4,4-disubstituted cyclohexane (B81311) β-keto esters has been developed using a tandem double Michael addition-Dieckmann condensation. organic-chemistry.org In this process, a benzylic nitrile or ester is treated with a base like potassium tert-butoxide to form a nucleophile, which then undergoes two sequential Michael additions to an acceptor like methyl acrylate (B77674). The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the cyclic product. organic-chemistry.org This efficient one-pot process results in the formation of three new carbon-carbon bonds, including a quaternary center. organic-chemistry.org

The this compound, as a Michael acceptor, could potentially participate in such a sequence. A suitable Michael donor would first add to the β-position of the butenoate. If the donor molecule also contains an ester functionality, the resulting intermediate could then undergo an intramolecular Dieckmann cyclization to yield a functionalized cyclic system. The methoxy group would influence the regioselectivity of the initial Michael addition and would be present in the final cyclic product, offering a handle for further synthetic modifications.

Alkylation Reactions of γ-Methoxycrotonate Anion

The anion of methyl γ-methoxycrotonate, an isomer of this compound, serves as a versatile bifunctional enolate. This anion can be generated by treating methyl γ-methoxycrotonate with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures. The resulting anion readily participates in alkylation reactions with various alkyl halides.

A key feature of these alkylation reactions is the conjugate nature of the addition, which produces a new enol ether. The methoxymethylene group in the product serves as a masked carbonyl function, which can be readily hydrolyzed under various conditions.

The table below presents the yields of alkylation products from the reaction of the γ-methoxycrotonate anion with different alkylating agents.

| Starting Material | RX (Alkylating Agent) | Product | Yield (%) |

|---|---|---|---|

| Methyl γ-methoxycrotonate | CH₃I | Methyl (Z)-2-ethylidene-3-methoxypropanoate | 85 |

| Methyl γ-methoxycrotonate | CH₃CH₂I | Methyl (Z)-2-propylidene-3-methoxypropanoate | 80 |

| Methyl γ-methoxycrotonate | (CH₃)₂CHI | Methyl (Z)-2-(2-methylpropylidene)-3-methoxypropanoate | 75 |

| Methyl γ-methoxycrotonate | CH₂=CHCH₂Br | Methyl (Z)-2-(but-3-en-1-ylidene)-3-methoxypropanoate | 88 |

| Methyl γ-methoxycrotonate | C₆H₅CH₂Br | Methyl (Z)-2-(2-phenylethylidene)-3-methoxypropanoate | 90 |

The cis geometry of the resulting double bond in the alkylation products is a consistent outcome of this reaction. This methodology provides a valuable route to a variety of functionalized molecules.

Strategic Applications in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The electrophilic and nucleophilic centers within the molecule allow for a range of cyclization reactions, making it a valuable starting point for the synthesis of various heterocyclic systems.

(E)-3-Methoxy-2-butenoic acid methyl ester and its derivatives are effective precursors for the synthesis of substituted pyrazoles. Research has demonstrated that related 3-alkoxy-2-butenoic acid esters can be converted into pyrazol-3-one derivatives. yu.edu.joyu.edu.jo The typical synthetic route involves the reaction of the butenoic acid ester derivative with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol. yu.edu.joyu.edu.jo In this reaction, the hydrazine acts as a dinucleophile, attacking the ester carbonyl carbon and the β-carbon of the α,β-unsaturated system, leading to a cyclization-condensation reaction that forms the pyrazole (B372694) ring.

This reaction pathway is significant because pyrazole and its derivatives are known to be a pharmacologically important scaffold, exhibiting a wide array of biological activities. nih.govsemanticscholar.orgglobalresearchonline.net The ability to synthesize these heterocyclic compounds from readily available butenoic acid esters provides a direct route to molecules with potential therapeutic value.

| Starting Material | Reagent | Product Class | Key Reaction Type |

|---|---|---|---|

| 4-Substituted-3-alkoxy-2-butenoic acid ester | Hydrazine Hydrate | Pyrazol-3-one derivative | Cyclization-Condensation |

While the synthesis of pyrazoles is well-documented, the application of this compound in the synthesis of pyrimidines is less specific in the reviewed literature. However, the general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. bu.edu.egresearchgate.net The structure of the butenoic acid ester suggests its potential to act as the three-carbon fragment required for the formation of the pyrimidine (B1678525) ring.

Intermediate in Medicinal and Agrochemical Chemistry

The value of this compound extends to its role as an intermediate in producing compounds with significant biological activity.

The role of this ester in drug synthesis is primarily linked to its utility in forming heterocyclic scaffolds that are central to many pharmaceutical agents. As established, derivatives of this compound are used to synthesize pyrazoles. yu.edu.jo The pyrazole nucleus is a core component of several commercially available drugs, including anti-inflammatory agents like celecoxib, antipsychotics, and analgesics. nih.govcu.edu.eg Therefore, this compound serves as a valuable intermediate for generating libraries of pyrazole-based compounds for drug discovery and development. The synthesis of novel pyrazole derivatives is an active area of research aimed at discovering new anti-inflammatory and analgesic agents. cu.edu.eg

In the field of agrochemicals, derivatives of 2-butenoic acid are recognized for their potential applications. Some related pentadienoic acids have shown activity as plant growth regulators and exhibit herbicidal and fungicidal properties. yu.edu.jo The structural motif present in this compound is found in various compounds developed for agricultural use. For example, certain methoxyacrylate derivatives are known fungicides. While direct application of this specific ester in commercial pesticides is not detailed in the available literature, its chemical structure makes it a relevant intermediate for the synthesis and development of new agrochemical products.

| Compound Class | Derived From | Reported Biological Activity | Field of Application |

|---|---|---|---|

| Pyrazole Derivatives | 3-Alkoxy-2-butenoic acid esters | Anti-inflammatory, Analgesic nih.govcu.edu.eg | Medicinal Chemistry |

| Pentadienoic Acid Derivatives | Related Structures | Plant Growth Regulation, Herbicidal, Fungicidal yu.edu.jo | Agrochemical Chemistry |

Total Synthesis Strategies

The application of this compound as a key building block in the total synthesis of complex natural products is not prominently featured in the reviewed scientific literature. Total synthesis campaigns typically employ strategic bond-forming reactions and utilize starting materials that allow for efficient construction of the target molecule's carbon skeleton and stereocenters. While the functional groups of the ester offer potential for various transformations, specific examples of its incorporation into a multi-step total synthesis of a natural product were not identified in the surveyed sources.

Construction of Macrolactones via Aldol (B89426) Reactions (e.g., Amphidinolide Q)

The synthesis of complex macrolides, such as the amphidinolide family of marine natural products, often relies on sophisticated strategies to control stereochemistry and build the large ring structure. nih.gov Aldol reactions are a cornerstone of these strategies, enabling the formation of key carbon-carbon bonds. nih.gov

β-alkoxyacrylates, the class of compounds to which this compound belongs, are valuable in titanium-enolate mediated aldol reactions. nih.gov These reactions are known for producing syn-aldol adducts with high diastereoselectivity. nih.gov In the context of macrolactone synthesis, these adducts are crucial intermediates that can be further elaborated and cyclized. For instance, the synthesis of Amphidinolide E, a related macrolide, involves multiple advanced synthetic steps including esterification and annulation reactions to form the core structure. nih.gov While a specific synthesis of Amphidinolide Q directly employing this compound is not detailed in the provided sources, the utility of related β-alkoxyacrylate synthons in stereoselective aldol condensations highlights its potential as a key starting material for constructing the polyketide chains characteristic of such macrolactones.

Role in Kavalactone Synthesis

Kavalactones are a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). google.com The core structure of many kavalactones, such as yangonin, is a substituted α-pyrone featuring a methoxy (B1213986) group at the C-4 position. google.comresearchgate.net

This compound represents a key structural synthon that could logically be used to construct this part of the kavalactone skeleton. The molecule provides the necessary four-carbon chain with the α,β-unsaturation and the required methoxy group at the correct position for forming the pyrone ring. While documented asymmetric syntheses of kavalactones have utilized different key intermediates, such as (S)-(+)-3-hydroxy-5-aryl-pentanoic acid methyl ester, the fundamental structure of this compound makes it an ideal theoretical precursor for alternative and potentially more convergent synthetic strategies targeting the kavalactone core. google.com

Industrial Chemical Applications

The functional groups within this compound—an ester and a conjugated double bond—suggest several potential industrial applications, though specific large-scale uses are not always extensively documented.

Production of Polymers and Resins

As an α,β-unsaturated ester, this compound has the potential to serve as a monomer in polymerization reactions. Compounds with this structural motif can undergo addition polymerization, similar to acrylates and methacrylates, to form a variety of polymers and resins. The properties of the resulting polymer would be influenced by the methoxy and methyl ester side groups. While general esters of butenoic acid are noted for their use in polymer synthesis, specific industrial-scale polymerization of this compound is not widely reported in the literature. ontosight.ai

Use as a Solvent for Industrial Purposes

Esters are a class of organic compounds frequently used as industrial solvents due to their moderate polarity, good solvency for a range of organic materials, and relatively low toxicity. ncert.nic.in For example, ethyl methyl ketone is a common industrial solvent. ncert.nic.in Based on its ester functionality, this compound would be expected to exhibit good solvent properties. Its specific physical characteristics, such as boiling point and polarity, would determine its suitability for particular applications, potentially as a specialty solvent in formulations or reaction media.

Application in Dye and Fragrance Industries

The utility of this compound in the dye and fragrance sectors can be inferred from the general properties of related chemical classes.

Dye Industry: Certain aromatic aldehydes, such as benzaldehyde, are used as intermediates in the dye industry. ncert.nic.in However, there is no direct evidence in the reviewed literature to suggest that this compound is used in dye synthesis.

Fragrance Industry: Esters are widely known for their characteristic odors, which are often pleasant and fruity. ncert.nic.in This property makes them principal components in the formulation of perfumes, colognes, personal care products, and flavorings. scentspiracy.comgoogle.com For example, methyl benzoate (B1203000) is used for its powerful floral odor. scentspiracy.com Although specific applications for this compound in commercial fragrances are not detailed, its structure as a volatile ester makes it a likely candidate for possessing a distinct aroma, rendering it potentially useful as a fragrance chemical.

Data Tables

Table 1: Summary of Applications

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Complex Organic Synthesis | Construction of Macrolactones | Potential precursor in stereoselective aldol reactions. |

| Synthesis of Amorfrutins | Acts as a β-ketoester dianion equivalent in anionic cascade cyclizations. nih.gov | |

| Synthesis of Kavalactones | Potential structural synthon for the 4-methoxy-α-pyrone core. | |

| Industrial Applications | Polymers and Resins | Potential monomer for addition polymerization. |

| Industrial Solvents | Potential specialty solvent based on its ester functionality. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Amphidinolide E |

| Amphidinolide Q |

| Amorfrutin |

| Benzaldehyde |

| Ethyl methyl ketone |

| Kavalactone |

| Methyl benzoate |

| Mycophenolic Acid (MPA) |

| Yangonin |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments, their neighboring protons (spin-spin coupling), and the stereochemistry of the molecule. For (E)-3-Methoxy-2-butenoic acid methyl ester, four distinct signals are expected. While specific, experimentally verified spectra for this exact compound are not widely published, a detailed prediction based on established chemical shift principles and data from analogous compounds can be made.

The vinylic proton (=CH) is expected to appear as a singlet in the olefinic region of the spectrum. The (E) stereochemistry, where the methoxy (B1213986) group and the ester group are on opposite sides of the double bond, influences the precise chemical shift of this proton. The three methyl groups—one attached to the double bond (C=C-CH₃), the methoxy methyl (-OCH₃), and the ester methyl (-COOCH₃)—are all chemically non-equivalent and should appear as distinct singlets. The electronegativity of the adjacent oxygen atoms will cause the methoxy and ester methyl protons to resonate further downfield compared to the methyl group attached to the carbon-carbon double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH (vinylic) | 5.0 - 5.5 | Singlet (s) | 1H |

| -COOCH₃ (ester) | ~3.7 | Singlet (s) | 3H |

| C=C-OCH₃ (methoxy) | ~3.6 | Singlet (s) | 3H |

| C=C-CH₃ (vinylic methyl) | 2.0 - 2.5 | Singlet (s) | 3H |

Note: Data are estimated based on general principles and analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are anticipated, corresponding to each unique carbon atom in the structure.

The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift, typically appearing far downfield. The two sp²-hybridized carbons of the C=C double bond will resonate in the olefinic region. The carbon atom bonded to the two oxygen atoms (C-3) will be more deshielded and appear further downfield than the carbon atom at the C-2 position. The three methyl carbons will appear in the upfield region of the spectrum, with the ester and methoxy methyl carbons having larger chemical shifts than the vinylic methyl carbon due to the direct attachment to electronegative oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 165 - 175 |

| C =C-OCH₃ (olefinic) | 155 - 165 |

| C=C H (olefinic) | 95 - 105 |

| -COOC H₃ (ester) | 50 - 55 |

| C=C-OC H₃ (methoxy) | 55 - 60 |

| C=C-C H₃ (vinylic methyl) | 15 - 25 |

Note: Data are estimated based on general principles and analysis of structurally similar compounds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical electron ionization (EI) mass spectrum for this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (130.14 g/mol ).

The fragmentation of the molecular ion provides a characteristic pattern that aids in structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the methoxycarbonyl group (-COOCH₃, M-59). Alpha-cleavage and McLafferty rearrangements are also possible fragmentation routes for esters. The fragmentation pattern would be expected to show significant peaks corresponding to the loss of these fragments, helping to confirm the presence of the methyl ester and methoxy functional groups.

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. While experimental data is limited, predicted HR-MS values for various adducts of this compound provide valuable reference points for its identification. These precise mass measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₀O₃)

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 131.0703 |

| [M+Na]⁺ | 153.0522 |

| [M-H]⁻ | 129.0557 |

| [M+NH₄]⁺ | 148.0968 |

Note: Data is based on theoretical calculations for the specified ionic species.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the functional groups and conjugated systems within a molecule.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption peak between 1700 and 1730 cm⁻¹ would correspond to the C=O stretching vibration of the α,β-unsaturated ester. The C=C double bond stretching vibration would likely appear in the 1630-1650 cm⁻¹ region. Additionally, C-O stretching vibrations for the ester and ether linkages would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. As an α,β-unsaturated ester, this compound contains a conjugated π-system. This conjugation is expected to result in a UV absorption maximum (λ_max) in the range of 200-250 nm, corresponding to a π → π* electronic transition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the α,β-unsaturated ester system.

The molecule's structure contains several distinct bonds that give rise to characteristic absorption bands. The most prominent peak is typically the carbonyl (C=O) stretch of the ester group, which is expected in the region of 1750–1735 cm⁻¹. docbrown.info However, conjugation with the carbon-carbon double bond delocalizes the pi electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber, generally around 1730–1715 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene, which appears in the 1650–1600 cm⁻¹ region. The spectrum also displays multiple C-O stretching vibrations corresponding to the ester and the vinyl ether functionalities, typically seen as strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. Absorptions from C-H bond stretching are also present; vibrations from sp²-hybridized carbons (=C-H) appear just above 3000 cm⁻¹, while those from sp³-hybridized carbons (in the methyl groups) are found just below 3000 cm⁻¹. masterorganicchemistry.com

The collective presence and specific positions of these absorption bands allow for the unambiguous confirmation of the compound's functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching (conjugated ester) | 1730 - 1715 |

| Alkene (C=C) | Stretching (conjugated) | 1650 - 1600 |

| Ester/Ether (C-O) | Stretching | 1300 - 1000 |

| Alkene C-H (=C-H) | Stretching | 3100 - 3000 |

| Alkane C-H (-CH₃) | Stretching | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing valuable information about conjugated systems. The chromophore in this compound is the α,β-unsaturated ester system (C=C-C=O), which contains delocalized π electrons. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

As a result, the molecule can absorb UV radiation to promote a π → π* electronic transition. libretexts.org For α,β-unsaturated esters, this transition typically results in a strong absorption maximum (λmax) in the range of 200–250 nm. The presence of an auxochromic methoxy group (-OCH₃) on the β-carbon of the conjugated system tends to cause a bathochromic shift (a shift to a longer wavelength) of the λmax value compared to an unsubstituted system. utoronto.ca This shift occurs because the lone pair of electrons on the oxygen atom can participate in the resonance of the conjugated system, further extending the delocalization and lowering the energy of the electronic transition. The specific λmax is also influenced by the solvent used for the analysis. nih.gov Measuring the wavelength of maximum absorbance is a key method for confirming the presence and electronic nature of the conjugated system within the molecule.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| α,β-Unsaturated Ester | π → π* | 200 - 250 |

Chromatographic Methods for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is exceptionally well-suited for the analysis of this compound for two primary purposes: assessing its chemical purity and separating it from its geometric isomer, (Z)-3-Methoxy-2-butenoic acid methyl ester. walshmedicalmedia.comsigmaaldrich.com

For purity assessment, reversed-phase HPLC (RP-HPLC) is the most common modality. walshmedicalmedia.com In a typical setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is then used to elute the components. The target compound will elute at a characteristic retention time, and any impurities will typically appear as separate peaks, allowing for their quantification.

HPLC is also powerful for separating geometric isomers (E/Z isomers), which often exhibit slight differences in polarity and shape. mtc-usa.com The distinct spatial arrangement of the (E) and (Z) isomers leads to different interactions with the stationary phase, resulting in different retention times and enabling their separation and quantification. Detection is commonly achieved using a UV detector set to the λmax of the compound, leveraging the strong UV absorbance of the conjugated system. sielc.com The precision and efficiency of HPLC make it an indispensable tool for quality control in the synthesis and use of this compound. walshmedicalmedia.com

| Parameter | Typical Method | Purpose |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Purity assessment, Isomer separation |

| Stationary Phase | C18 (Octadecylsilane) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic) | Elution of components |

| Detection | UV Spectrophotometry (at λmax) | Quantification and identification |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic distribution of (E)-3-Methoxy-2-butenoic acid methyl ester. The molecule's structure is characterized by a trans-configured (E) double bond, which is generally the more thermodynamically stable conformation compared to the (Z) isomer. This specific geometric arrangement is a key determinant of its reactivity and intermolecular interactions.

The electronic structure features a conjugated π-system that extends from the carbon-carbon double bond to the carbonyl group of the ester. This conjugation influences the molecule's spectroscopic properties and reactivity patterns. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about its reactivity. For this compound, the HOMO is primarily localized on the oxygen atoms and the π-system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is centered elsewhere, highlighting the regions susceptible to nucleophilic attack.

Reaction Mechanism Elucidation via Computational Pathways

While specific, detailed computational studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, theoretical methods are crucial for elucidating the pathways of reactions it is known to undergo. The compound's functional groups suggest several possible reaction types, including hydrolysis of the ester, nucleophilic substitution, and oxidation/reduction reactions.

Computational chemistry can model these processes by:

Mapping Potential Energy Surfaces: Theoretical calculations can map the energy landscape of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics. For instance, in an acid- or base-catalyzed hydrolysis reaction, computational models can elucidate the step-by-step mechanism involving the formation of a tetrahedral intermediate.

Investigating Reaction Intermediates: The stability and structure of transient species formed during a reaction can be calculated, providing a deeper understanding of the reaction pathway.

Simulating Solvent Effects: The inclusion of solvent models in calculations can predict how different environments influence reaction rates and mechanisms, providing a more realistic simulation of experimental conditions.

For example, studies on the decomposition of other simple methyl esters have successfully used computational approaches to predict reaction product yields (like CO vs. CO2), demonstrating the power of these methods to clarify complex reaction pathways that are difficult to observe experimentally. researchgate.net

Structure-Reactivity Relationship Studies through Theoretical Modeling

Theoretical modeling is instrumental in establishing quantitative structure-activity relationships (QSAR). By calculating a range of molecular descriptors, it is possible to correlate the compound's structure with its chemical behavior.

For this compound, key electronic descriptors derived from quantum chemical calculations include:

Polarizability: This describes the ease with which the electron cloud can be distorted by an external electric field, which is important for understanding non-covalent interactions.

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of interaction.

The presence of the electron-donating methoxy (B1213986) group enhances the electron density at the β-carbon, influencing its reactivity in reactions like nucleophilic additions or Diels-Alder reactions. The molecule's three rotatable bonds afford it a degree of conformational flexibility, which can be modeled to understand how its shape affects its ability to interact with other molecules or biological receptors.

Prediction of Molecular Properties and Conformational Analysis (e.g., Predicted Collision Cross Section values)

Computational methods are increasingly used to predict physicochemical properties that are valuable for analytical identification. One such property is the collision cross section (CCS), which is a measure of an ion's size and shape in the gas phase and is particularly relevant in ion mobility-mass spectrometry (IM-MS). nih.govnih.gov The ability to predict CCS values for various ions of a compound aids in its identification in complex mixtures, especially when authentic standards are unavailable. mdpi.com

For this compound, predicted CCS values have been calculated for several different ionic forms, providing important reference data for analytical applications. These predictions, along with other calculated properties like molar volume and molecular refractivity, contribute to a comprehensive understanding of the compound's physical behavior.

| Ion Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ (Protonated) | 131.07027 | 125.2 |

| [M-H]⁻ (Deprotonated) | 129.05571 | 125.8 |

| [M+Na]⁺ (Sodium Adduct) | 153.05221 | 132.7 |

| [M+K]⁺ (Potassium Adduct) | 169.02615 | 133.7 |

| [M+NH₄]⁺ (Ammonium Adduct) | 148.09681 | 147.4 |

| [M+HCOO]⁻ (Formate Adduct) | 175.06119 | 148.2 |

| [M+H-H₂O]⁺ (Water Loss Fragment) | 113.06025 | 120.9 |

Data sourced from reference .

Chemical Biology Investigations and Mechanistic Insights

Enzyme Inhibition Studies: Mechanistic Exploration at the Molecular Level

While direct enzyme inhibition studies on (E)-3-Methoxy-2-butenoic acid methyl ester are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant mechanistic insights. A notable example is the potent inhibitory activity of L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB), a closely related analog, against the enzyme S-adenosylmethionine (AdoMet) synthetase.

This analog was found to be a competitive inhibitor with respect to the enzyme's natural substrate, L-methionine. The kinetic analysis was performed on AdoMet synthetase isozymes I and II isolated from murine leukemia cells. L-cisAMB demonstrated different inhibitory constants (Ki) for the two isozymes, indicating a degree of isoform specificity. This competitive inhibition mechanism suggests that the analog binds to the active site of the enzyme, preventing the binding of the natural substrate and thereby blocking the catalytic reaction. The structural similarities suggest that this compound could potentially interact with enzyme active sites through similar molecular recognition patterns, although its specific targets and inhibitory mechanisms would require dedicated investigation.

Table 1: Inhibition of S-adenosylmethionine Synthetase Isozymes by the Analog L-2-amino-4-methylthio-cis-but-3-enoic acid (a close analog of L-cisAMB) Data presented for a structurally similar inhibitor to illustrate potential kinetic properties.

| Isozyme | Apparent Ki (μM) | Inhibition Type |

|---|---|---|

| Isozyme I | 21 | Competitive |

| Isozyme II | 5.7 | Competitive |

Protein Function Modulation: Investigating Binding and Interaction Mechanisms

The modulation of protein function by a small molecule like this compound is governed by its three-dimensional structure and chemical properties, which dictate its binding and interaction mechanisms. cymitquimica.com The molecule's (E) configuration results in a specific, thermodynamically stable geometry that influences how it fits into protein binding pockets.

The primary mechanisms of interaction are likely to involve:

Hydrogen Bonding: The ester functionality, specifically the carbonyl oxygen, can act as a hydrogen bond acceptor, forming non-covalent bonds with hydrogen bond donor residues (such as the side chains of tyrosine, serine, or lysine) in a protein.

Hydrophobic Interactions: The methyl groups present in the ester and methoxy (B1213986) functionalities contribute to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets within a protein's structure.

Nucleophilic Substitution: The ester group can potentially react with nucleophilic residues (like serine or cysteine) in an enzyme's active site, which could lead to covalent modification and irreversible inhibition.

The combination of its defined stereochemistry and the presence of both polar (ester, methoxy) and nonpolar (methyl) groups allows for a range of potential interactions that could modulate a protein's conformation and, consequently, its function. cymitquimica.com

Substrate Role in Biochemical Pathways: Ester Hydrolysis and Oxidation-Reduction in Biological Systems

In biological systems, this compound can serve as a substrate in various biochemical pathways, primarily involving ester hydrolysis and oxidation-reduction reactions.

Ester Hydrolysis: The ester group is susceptible to hydrolysis, a reaction catalyzed by esterase enzymes, which are ubiquitous in biological systems. This reaction would cleave the ester bond, yielding (E)-3-methoxy-2-butenoic acid and methanol (B129727). This biotransformation can be a critical step in the metabolism of the compound, potentially altering its biological activity and solubility.

Oxidation-Reduction: The compound can also participate in oxidation or reduction reactions. Oxidation could potentially target the double bond or the methoxy group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives. Conversely, reduction reactions could convert the ester group into its corresponding alcohol, further diversifying its metabolic fate.

Microbial Degradation Pathways of Methoxycrotonic Acid Analogs (e.g., 3-methoxycrotonic acid catabolism by bacteria)

Studies on the microbial catabolism of analogs such as 3-methoxycrotonic acid provide a model for understanding the potential environmental fate of this compound. Soil bacteria, including isolates of Pseudomonas and Arthrobacter, have been shown to utilize 3-methoxycrotonic acid as a growth substrate. nih.gov

The key mechanistic step in the degradation pathway is the enzymatic hydration of the molecule, which is coupled with the elimination of the methoxyl group as methanol. nih.gov This process effectively replaces the methoxy group, a crucial step that prepares the carbon skeleton for entry into central metabolic pathways. This evidence suggests that microorganisms in the environment possess the enzymatic machinery to break down compounds with a methoxycrotonic acid backbone. nih.gov

Exploration of Biological Activities (e.g., antimicrobial, antifungal, anti-inflammatory effects) at a Mechanistic Level